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Compound of Interest

Compound Name: Mogroside IIA1

Cat. No.: B10817821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Mogroside IIA1, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii. Due to the

limited availability of specific nuclear magnetic resonance (NMR) data for Mogroside IIA1 in

publicly accessible literature, this guide presents detailed NMR data for its close structural

isomer, Mogroside IIA2, for comparative purposes. Mass spectrometry (MS) data for

Mogroside IIA1 is presented as available. Detailed experimental protocols for acquiring such

data are also included, along with a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data of Mogroside IIA1
Mass spectrometry is a critical analytical technique for determining the molecular weight and

elemental composition of a compound. For Mogroside IIA1, high-resolution mass spectrometry

provides essential data for its identification.

Table 1: Mass Spectrometry Data for Mogroside IIA1
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Parameter Value Source

Molecular Formula C₄₂H₇₂O₁₄ [1][2]

Molecular Weight 801.01 g/mol [1][2]

Ionization Mode
Electrospray Ionization (ESI),

Negative
[3]

Observed Ion [M-H]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
As of the date of this document, detailed ¹H and ¹³C NMR spectroscopic data specifically for

Mogroside IIA1 are not readily available in the surveyed scientific literature. However,

complete NMR assignments have been published for its isomer, Mogroside IIA2. Mogroside
IIA1 and IIA2 share the same mogrol aglycone core and differ in the glycosylation pattern. The

following tables provide the ¹H and ¹³C NMR chemical shifts for Mogroside IIA2, which can

serve as a valuable reference for researchers studying Mogroside IIA1. The data was reported

in CD₃OD.

¹³C NMR Spectroscopic Data for Mogroside IIA2
Table 2: ¹³C NMR Chemical Shifts (δc, ppm) for the Aglycone of Mogroside IIA2 in CD₃OD
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Carbon No. δc (ppm) Carbon No. δc (ppm)

1 39.9 16 30.8

2 27.9 17 49.9

3 91.1 18 17.1

4 40.1 19 19.9

5 53.1 20 37.1

6 21.9 21 29.5

7 29.1 22 36.1

8 41.1 23 32.9

9 51.9 24 75.9

10 38.1 25 73.9

11 71.1 26 29.9

12 48.9 27 29.8

13 48.1 28 29.1

14 50.1 29 28.9

15 32.1 30 26.1

Table 3: ¹³C NMR Chemical Shifts (δc, ppm) for the Glycosidic Moieties of Mogroside IIA2 in

CD₃OD
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Carbon No. Glc I (at C-3) Glc II (at C-24)

1' 105.1 104.9

2' 75.5 75.1

3' 78.1 78.0

4' 71.9 71.8

5' 77.9 77.8

6' 63.1 63.0

¹H NMR Spectroscopic Data for Mogroside IIA2
Table 4: ¹H NMR Chemical Shifts (δH, ppm, J in Hz) for the Aglycone of Mogroside IIA2 in

CD₃OD
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Proton No. δH (ppm) Multiplicity J (Hz)

1α 1.45 m

1β 1.65 m

2α 1.85 m

2β 2.05 m

3α 3.21 dd 11.5, 4.5

6α 2.15 m

6β 2.42 m

7α 1.48 m

7β 1.75 m

11β 3.85 t 2.5

12α 2.00 m

12β 2.25 m

17α 2.50 m

18-H₃ 0.96 s

19-H₃ 1.18 s

21-H₃ 0.97 d 6.5

26-H₃ 1.15 s

27-H₃ 1.12 s

28-H₃ 0.86 s

29-H₃ 0.92 s

30-H₃ 1.05 s

Table 5: ¹H NMR Chemical Shifts (δH, ppm, J in Hz) for the Glycosidic Moieties of Mogroside

IIA2 in CD₃OD
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Proton No. Glc I (at C-3) Glc II (at C-24)

1' 4.35 (d, 7.8) 4.27 (d, 7.8)

2' 3.25 (m) 3.22 (m)

3' 3.38 (m) 3.35 (m)

4' 3.30 (m) 3.28 (m)

5' 3.28 (m) 3.26 (m)

6'a 3.85 (dd, 12.0, 2.0) 3.82 (dd, 12.0, 2.0)

6'b 3.68 (dd, 12.0, 5.5) 3.65 (dd, 12.0, 5.5)

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for

mogrosides, based on methods reported in the literature.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 1-5 mg of the purified mogroside sample.

Dissolve the sample in ~0.5 mL of deuterated methanol (CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: Bruker Avance 500 MHz spectrometer or equivalent.

Probe: 5 mm broadband or inverse probe.

Temperature: 298 K.

¹H NMR:
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Acquire spectra with a spectral width of ~12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Reference the spectra to the residual solvent peak of CD₃OD at δH 3.31 ppm.

¹³C NMR:

Acquire spectra with a spectral width of ~220 ppm.

Employ proton decoupling.

Use a sufficient number of scans for adequate signal-to-noise (typically >1024 scans).

Reference the spectra to the solvent peak of CD₃OD at δC 49.0 ppm.

2D NMR (COSY, HSQC, HMBC):

Acquire using standard pulse programs.

Optimize spectral widths and acquisition times for the specific compound.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of the purified mogroside in methanol at a concentration of ~1

mg/mL.

Dilute the stock solution to a final concentration of ~1-10 µg/mL with an appropriate

solvent system (e.g., 50:50 acetonitrile:water).

Instrument Parameters:

Mass Spectrometer: Waters Q-Tof Micro mass spectrometer or a similar high-resolution

instrument.

Ionization Source: Electrospray Ionization (ESI).
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Ionization Mode: Negative ion mode is typically used for mogrosides.

Capillary Voltage: 3.0 - 4.5 kV.

Source Temperature: 100 - 150 °C.

Desolvation Temperature: 250 - 350 °C.

Analyzer: Time-of-Flight (TOF) for accurate mass measurements.

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500

Da). For fragmentation studies, perform tandem MS (MS/MS) experiments using collision-

induced dissociation (CID).

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

mogroside such as Mogroside IIA1.
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Workflow for Spectroscopic Analysis of Mogrosides.
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This guide provides a foundational understanding of the spectroscopic data associated with

Mogroside IIA1 and its close isomer. The provided protocols and workflow diagrams are

intended to assist researchers in the fields of natural product chemistry, pharmacology, and

drug development in their analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. storage.googleapis.com [storage.googleapis.com]

2. researchgate.net [researchgate.net]

3. iosrphr.org [iosrphr.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Mogroside IIA1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10817821#spectroscopic-data-nmr-ms-of-mogroside-
iia1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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